[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13457470
Molecular Formula: C18H35N3O3
Molecular Weight: 341.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H35N3O3 |
|---|---|
| Molecular Weight | 341.5 g/mol |
| IUPAC Name | tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-14(9-11-20)21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t15-/m0/s1 |
| Standard InChI Key | JUEIUPNCAWEGRD-HNNXBMFYSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N |
| SMILES | CC(C)C(C(=O)N1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N |
Introduction
Structural Characteristics
Molecular Composition
The compound’s architecture integrates three critical components:
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A piperidine ring (C₅H₁₀N), providing a rigid six-membered amine scaffold.
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An (S)-2-amino-3-methylbutanoyl group, introducing chirality and a branched alkyl chain.
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A tert-butyl carbamate (N-isopropyl-O-tert-butyl carbamate), serving as a protective group for the amine functionality.
The IUPAC name, tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-propan-2-ylcarbamate, reflects its substituent arrangement and stereochemistry. The (S)-configuration at the α-carbon of the butanoyl group is critical for its potential enantioselective interactions.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₅N₃O₃ |
| Molecular Weight | 341.5 g/mol |
| InChI | InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-14(9-11-20)21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t15-/m0/s1 |
| InChIKey | JUEIUPNCAWEGRD-HNNXBMFYSA-N |
| SMILES | CC(C)C@@HN |
| PubChem CID | 66566371 |
This data confirms the compound’s unique identity and distinguishes it from analogs such as the methyl-carbamate (C₁₆H₃₁N₃O₃) and piperidin-4-ylmethyl derivatives (C₁₇H₃₃N₃O₃).
Stereochemical Considerations
The (S)-configuration at the 2-amino position ensures spatial orientation critical for binding to chiral biological targets. Computational modeling suggests that inversion to the (R)-form would alter hydrogen-bonding patterns and steric interactions, potentially diminishing activity.
Synthesis and Preparation
Synthetic Routes
The synthesis involves a multi-step sequence:
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Piperidine Functionalization: Introduction of the isopropyl-carbamate group via reaction of piperidin-4-amine with tert-butyl N-isopropylcarbamoyl chloride under basic conditions.
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Acylation: Coupling the free amine on the piperidine ring with (S)-2-amino-3-methylbutanoic acid using a carbodiimide-based activating agent (e.g., EDC/HOBt).
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Protection/Deprotection: The tert-butyl group remains intact throughout, while temporary protection of the α-amino group (e.g., with Boc) may be employed to prevent side reactions.
Critical Reaction Parameters
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Temperature: Acylation steps typically proceed at 0–5°C to minimize racemization.
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Solvent: Dichloromethane or DMF ensures solubility of intermediates.
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Catalysts: DMAP accelerates carbamate formation.
Protecting Group Strategy
The tert-butyl carbamate (Boc) group offers stability under acidic and basic conditions, enabling selective deprotection post-synthesis. This contrasts with methyl or benzyl carbamates, which require harsher conditions for removal.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) due to the tert-butyl group’s lipophilicity.
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Stability: Stable at room temperature for >6 months when stored anhydrous. Hydrolysis of the carbamate occurs under strong acidic (pH <2) or basic (pH >12) conditions.
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1700 cm⁻¹ (C=O stretch of carbamate).
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NMR: Distinct signals for tert-butyl (δ 1.4 ppm, singlet) and isopropyl groups (δ 1.1 ppm, doublet).
| Parameter | Example Calculation |
|---|---|
| Mass to Volume | 34.15 mg in 10 mL DMSO = 10 mM solution |
| Molarity Adjustment | Dilute 1:10 with acetonitrile for 1 mM |
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Methyl-carbamate analog | C₁₆H₃₁N₃O₃ | 313.44 | Methyl vs. isopropyl carbamate |
| Piperidin-4-ylmethyl derivative | C₁₇H₃₃N₃O₃ | 327.5 | Methylenepiperidine linkage |
The isopropyl variant exhibits enhanced steric bulk, potentially improving target selectivity over smaller alkyl analogs.
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